(1R,3S)-3-Aminocyclopentanol physicochemical properties
(1R,3S)-3-Aminocyclopentanol physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of (1R,3S)-3-Aminocyclopentanol
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral intermediates is paramount for successful synthesis and formulation. (1R,3S)-3-Aminocyclopentanol is a critical chiral building block, notably utilized in the synthesis of the anti-HIV drug Bictegravir.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols, and logical workflows pertinent to its application.
Physicochemical Properties
The fundamental properties of (1R,3S)-3-Aminocyclopentanol and its commonly used hydrochloride salt are summarized below. These parameters are essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Form | Source |
| Molecular Formula | C₅H₁₁NO | Free Base | [3][4][5][6][7][8] |
| C₅H₁₂ClNO | Hydrochloride Salt | [9][10][11] | |
| Molecular Weight | 101.15 g/mol | Free Base | [3][5][8] |
| 137.61 g/mol | Hydrochloride Salt | [9][10][11] | |
| IUPAC Name | cis-(1R,3S)-3-aminocyclopentan-1-ol | Free Base | [3] |
| Appearance | Colorless to pale yellow oil/liquid | Free Base | [5][7] |
| White to pale yellow solid | Hydrochloride Salt | [9][10] | |
| Melting Point | Not available | Free Base | |
| 93-96°C | Hydrochloride Salt | [9] | |
| Boiling Point | 179°C | Free Base | [5][7] |
| Density | 1.084 g/cm³ | Free Base | [5][7] |
| Flash Point | 62°C | Free Base | [5][7] |
| pKa (Predicted) | 15.06 ± 0.40 | Free Base | [4][5][7] |
| Computed logP | -0.4 | Free Base | [3][12] |
| Solubility | Soluble in ethanol, water, and ether.[1][6][7] | Free Base | |
| Slightly soluble in DMSO, Methanol, and Water.[1][9][10] | Hydrochloride Salt |
Role in Pharmaceutical Synthesis
(1R,3S)-3-Aminocyclopentanol is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a chiral synthon. The specific stereochemistry of its amino and hydroxyl groups is crucial for the biological activity of the final pharmaceutical product.[2] A primary application is in the synthesis of the integrase inhibitor Bictegravir.[1][2] The chemo-enzymatic synthesis pathway provides a scalable and stereoselective route to this key intermediate.
Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for research and development. The following sections provide methodologies for the synthesis of the hydrochloride salt and a general procedure for solubility determination.
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Boc-Deprotection
This protocol details the deprotection of a Boc-protected precursor to yield the target hydrochloride salt, a common final step in its synthesis.[10][13][14]
Materials:
-
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (or a similar protected precursor)
-
Isopropanol
-
Acetone
-
Nitrogen gas supply
-
Reaction flask with stirring and temperature control
Procedure:
-
Preparation of HCl/Isopropanol Solution: Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.[10][11] Cool the flask to 5°C with stirring.[10][11]
-
Slowly add 93.4 g of pivaloyl chloride dropwise, ensuring the temperature is maintained at 5°C.[10][11]
-
After the addition is complete, allow the reaction mixture to warm to 25°C and stir for an additional 30 minutes to ensure the in-situ formation of HCl.[10][11]
-
Deprotection Reaction: Prepare a solution of 52 g of the N-Boc protected starting material dissolved in 53 g of isopropanol.[10][11]
-
Add this solution dropwise to the prepared HCl/isopropanol mixture.[10][11]
-
Stir the reaction at room temperature (25°C) for 12 hours.[10][13] Monitor the reaction progress by Gas Chromatography (GC).[10][11]
-
Crystallization and Isolation: Upon reaction completion, cool the system to 0°C and continue stirring for 1 hour to ensure complete precipitation of the product.[10][13]
-
Filter the resulting white solid under a nitrogen atmosphere.[10] Wash the filter cake with isopropanol at 5°C until the washings are colorless.[10][11]
-
Purification: Suspend the filter cake in 40 g of acetone. Heat the suspension to 50°C and stir for 2 hours.[10][11]
-
Cool the mixture to 0°C and filter again under nitrogen.[10][11] Wash the final filter cake with acetone (5°C).[10][11]
-
Drying: Dry the product under vacuum at 40°C for 12 hours to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[10][11]
General Protocol for Solubility Determination
This protocol outlines a standard workflow for determining the saturation solubility of a compound in a given solvent.[1]
Caption: Experimental workflow for determining the solubility of a compound.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound (e.g., (1R,3S)-3-Aminocyclopentanol hydrochloride) to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully extract a sample of the clear supernatant. It is critical to filter the sample (e.g., using a syringe filter) to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered sample and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC, GC, or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L at the specified temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chembk.com [chembk.com]
- 8. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]
- 10. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 11. (1R,3S)-3-AMinocyclopentanol hydrochloride CAS#: 1279032-31-3 [m.chemicalbook.com]
- 12. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
